molecular formula C18H16O2 B12520427 Diphenylmethyl pent-4-ynoate CAS No. 651733-38-9

Diphenylmethyl pent-4-ynoate

Cat. No.: B12520427
CAS No.: 651733-38-9
M. Wt: 264.3 g/mol
InChI Key: XLWIZZOBSINGOP-UHFFFAOYSA-N
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Description

Diphenylmethyl pent-4-ynoate is a chemical compound known for its unique structure and properties It is an ester derived from pent-4-ynoic acid and diphenylmethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylmethyl pent-4-ynoate can be synthesized through the esterification of pent-4-ynoic acid with diphenylmethanol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Diphenylmethyl pent-4-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Forms substituted esters or amides.

Scientific Research Applications

Diphenylmethyl pent-4-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diphenylmethyl pent-4-ynoate involves its interaction with molecular targets through its ester and alkyne functional groups. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in various chemical transformations. The pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Methyl pent-4-ynoate: An ester with a similar alkyne functional group but different substituents.

    Ethyl pent-4-ynoate: Another ester with an alkyne group, differing in the alkyl substituent.

Uniqueness

Diphenylmethyl pent-4-ynoate is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical properties and reactivity compared to other esters with simpler alkyl groups. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

651733-38-9

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

benzhydryl pent-4-ynoate

InChI

InChI=1S/C18H16O2/c1-2-3-14-17(19)20-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h1,4-13,18H,3,14H2

InChI Key

XLWIZZOBSINGOP-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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